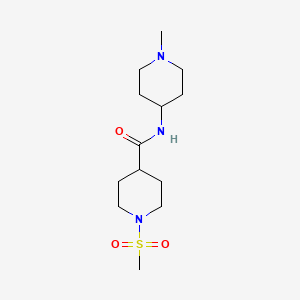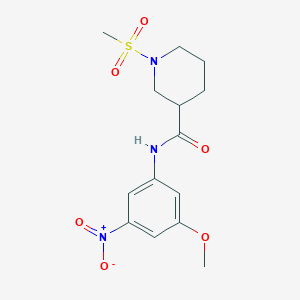
N-(1-methyl-4-piperidinyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-methyl-4-piperidinyl)-1-(methylsulfonyl)-4-piperidinecarboxamide-related compounds often involves multi-step processes starting from basic piperidine scaffolds. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate, undergoing successive reactions to introduce sulfonyl and hydrazide functionalities (Khalid, Rehman, & Abbasi, 2014). These synthesis pathways are crucial for developing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of compounds within this class is defined by the presence of the piperidine ring, which is often modified with various substituents to enhance biological activity or chemical reactivity. The structure-activity relationship (SAR) is a key focus in the design of these molecules, where changes to the molecular structure can significantly impact their pharmacological profile. For instance, modifications to the piperazine and arylsulfonyl moieties have been explored to investigate their herbicidal and antifungal activities, providing insights into the impact of structural changes on biological activity (Wang et al., 2016).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions that are central to their mechanism of action or their synthesis. For example, the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones, followed by intramolecular alkylation, have been utilized to synthesize cyclic enamine sulfones, demonstrating the diverse reactivity of these compounds (Back & Nakajima, 2000).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Research into piperidine derivatives has shown significant promise in the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine and thus a target for treating conditions like Alzheimer's disease. A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, identifying compounds with potent anti-AChE activity. These compounds, particularly one with an IC50 of 0.56 nM, showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), suggesting potential as antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Lewis Basic Catalysts for Hydrosilylation
Piperazine-2-carboxylic acid derived N-formamides, including compounds with arene sulfonyl groups, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. These catalysts have achieved high yields and enantioselectivities for a broad range of substrates, demonstrating the critical role of the sulfonyl group in achieving high enantioselectivity (Wang et al., 2006).
Growth Hormone Secretagogue Analysis
A study on the mass spectrum of N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue, revealed insights into its gas-phase rearrangement during electrospray ionization mass spectrometry (ESI/MS). This study contributes to the understanding of the structural properties and potential pharmacological applications of such compounds (Qin, 2002).
Serotonin 4 Receptor Agonists
Another line of research has focused on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, with certain derivatives showing promise as novel prokinetic agents with reduced side effects due to selective receptor binding (Sonda et al., 2004).
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-15-7-5-12(6-8-15)14-13(17)11-3-9-16(10-4-11)20(2,18)19/h11-12H,3-10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDJZFUOUYZCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)



![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)
![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)